Arbekacinsulfat

Übersicht

Beschreibung

Arbekacin sulfate is a semisynthetic aminoglycoside antibiotic derived from kanamycin. It was first synthesized in 1973 by Hamao Umezawa and collaborators. This compound is primarily used for treating infections caused by multi-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Arbekacin sulfate has been marketed in Japan since 1990 under the trade name Habekacin .

Wissenschaftliche Forschungsanwendungen

Arbekacin sulfate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying aminoglycoside antibiotics and their modifications.

Biology: Researchers use arbekacin sulfate to study bacterial resistance mechanisms and develop new antibiotics.

Medicine: It is primarily used to treat infections caused by multi-resistant bacteria, including MRSA.

Wirkmechanismus

Target of Action

Arbekacin sulfate, a semi-synthetic aminoglycoside antibiotic, primarily targets bacterial 30S and 16S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell. By binding to these subunits, Arbekacin interferes with the protein synthesis process, which is vital for bacterial growth and survival .

Mode of Action

Arbekacin irreversibly binds to the bacterial 30S and 16S ribosomal subunits, thereby inhibiting protein synthesis . Specifically, Arbekacin binds to four nucleotides of the 16S subunit and one amino acid of protein S12 . This interaction interferes with the decoding site around nucleotide 1400 in the 16S subunit, disrupting its interaction with the wobble base of tRNA . This disruption leads to misreading of tRNA and prevents the production of proteins, thereby inhibiting bacterial growth .

Biochemical Pathways

Arbekacin affects the protein synthesis pathway in bacteria. By binding to the bacterial ribosomal subunits, it causes misreading of tRNA, which leads to the production of aberrant proteins . This disruption in protein synthesis hampers the normal functioning of the bacteria, leading to their death .

Pharmacokinetics

It is known that arbekacin has a concentration-dependent antibacterial activity

Result of Action

The primary result of Arbekacin’s action is the inhibition of bacterial growth. By binding to the bacterial ribosomal subunits and disrupting protein synthesis, Arbekacin prevents the bacteria from producing the proteins necessary for their growth and survival . This leads to the death of the bacteria, thereby treating the infection .

Action Environment

The efficacy and stability of Arbekacin can be influenced by various environmental factors. Furthermore, Arbekacin has been designed to resist enzyme-mediated deactivation, a common resistance mechanism among other aminoglycosides . This feature enables Arbekacin to maintain its efficacy even in environments where resistance to other aminoglycosides might be prevalent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arbekacin sulfate is synthesized from dibekacin by introducing a γ-aminohydroxybutyric group at the N-1 position . The synthetic route involves multiple steps, including protection and deprotection of functional groups, and the use of various reagents to achieve the desired modifications.

Industrial Production Methods: The industrial production of arbekacin sulfate involves the preparation of an injection solution. This solution typically contains 30 to 200 grams of arbekacin sulfate, an antioxidant, an isoosmotic adjusting agent, a pH regulator, and deoxidized injection water . The pH of the solution is maintained between 6.0 and 8.0 to ensure stability and efficacy .

Analyse Chemischer Reaktionen

Types of Reactions: Arbekacin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions include modified aminoglycosides with enhanced antibacterial properties and reduced toxicity.

Vergleich Mit ähnlichen Verbindungen

Kanamycin: The parent compound from which arbekacin sulfate is derived.

Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.

Tobramycin: An aminoglycoside used to treat various bacterial infections.

Amikacin: A derivative of kanamycin with a broader spectrum of activity.

Uniqueness: Arbekacin sulfate is unique due to its stability against various aminoglycoside-inactivating enzymes produced by resistant bacteria . This stability makes it particularly effective against multi-resistant strains, including MRSA . Additionally, its synergistic effect with beta-lactams enhances its efficacy against multidrug-resistant Gram-negative bacteria .

Eigenschaften

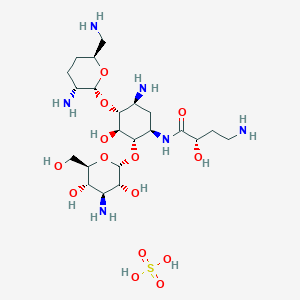

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N6O10.H2O4S/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22;1-5(2,3)4/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34);(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUVRPOLEMRKQC-XDJMXTNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46N6O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046694 | |

| Record name | Arbekacin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104931-87-5 | |

| Record name | Arbekacin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104931-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbekacin sulfate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104931875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbekacin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARBEKACIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7395HZ992 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

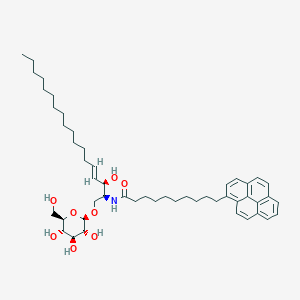

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

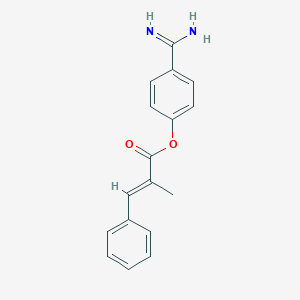

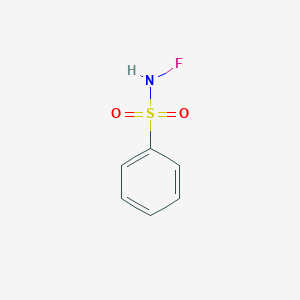

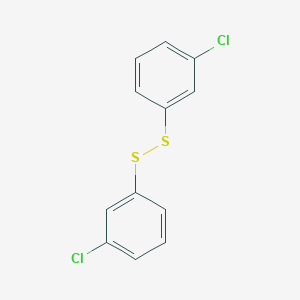

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B34680.png)

![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)

![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)

![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)